molecular formula C11H12N4OS B2761176 1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207010-42-1

1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2761176
CAS RN: 1207010-42-1
M. Wt: 248.3
InChI Key: ZNWABXKQJDJVJT-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of Nitroenediamines (EDAMs), and N -methyl-1- (methylthio)-2-nitroethenamine (NMSM) derivatives . These compounds have been proven to be attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .


Synthesis Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) reacted with aromatic amines and phenylglyoxal monohydrate in the presence of 10 mol% of iodine as a catalyst . This suggests a potential synthetic pathway for the compound “this compound”.


Molecular Structure Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . This provides some insight into the molecular structure of the compound.


Chemical Reactions Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . This suggests that the compound may participate in Michael addition reactions.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related triazole derivatives involves innovative methodologies that allow for the introduction of diverse functional groups, enhancing their potential applications in medicinal chemistry. For instance, Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting the versatility of triazole derivatives in synthesizing complex heterocyclic structures S. Vijay Kumar et al., 2012.

Anticancer Activity

Research has also explored the anticancer potential of triazole derivatives. Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole nucleosides, demonstrating the role of triazole compounds in the development of novel therapeutic agents Yu Lei et al., 2014.

Catalytic and Chemical Properties

The catalytic and chemical properties of triazole-based compounds have been a significant area of study. Saleem et al. (2013) investigated half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, revealing insights into their structural and catalytic oxidation aspects Fariha Saleem et al., 2013.

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of triazole derivatives for their potential applications. Pokhodylo et al. (2021) discovered 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents, showcasing the utility of triazole compounds in addressing microbial resistance N. Pokhodylo et al., 2021.

Mechanism of Action

While specific information on the mechanism of action of “1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide” is not available, it is known that CH-223191, a well-known AHR antagonist, has been widely investigated in diverse models of disease . This suggests that the compound may have similar pharmacological effects.

Future Directions

The compound “1-methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide” could be of interest in future research due to its potential pharmacological effects . Further studies could investigate its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

1-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-7-9(13-14-15)11(16)12-8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWABXKQJDJVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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